REACTION_CXSMILES
|
Cl[C:2](=[C:7]([Cl:12])[C:8]([F:11])([F:10])[F:9])[C:3]([F:6])([F:5])[F:4].II>>[Cl:12][CH:7]([CH2:2][C:3]([F:4])([F:5])[F:6])[C:8]([F:11])([F:10])[F:9]
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Name
|
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
ClC(C(F)(F)F)=C(C(F)(F)F)Cl
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Name
|
|
Quantity
|
55 g
|
Type
|
reactant
|
Smiles
|
II
|
Control Type
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UNSPECIFIED
|
Setpoint
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250 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
CUSTOM
|
Details
|
The tube was sealed
|
Type
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TEMPERATURE
|
Details
|
cooled
|
Type
|
CUSTOM
|
Details
|
evacuated
|
Type
|
ADDITION
|
Details
|
charged with 1500 psi of hydrogen at room temperature
|
Type
|
TEMPERATURE
|
Details
|
The tube was then cooled to room temperature
|
Type
|
WASH
|
Details
|
The purple liquid was washed with water
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Type
|
DISTILLATION
|
Details
|
The liquid was distilled on a concentric tube column
|
Reaction Time |
15 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC(C(F)(F)F)CC(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 35 g | |
YIELD: PERCENTYIELD | 41% | |
YIELD: CALCULATEDPERCENTYIELD | 40.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |